11-benzyl-5-(2,4-dichlorophenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one
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Overview
Description
7-Benzyl-2-(2,4-dichlorophenyl)-1,2,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-ol is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound belongs to the class of pyrido[4’,3’:4,5]thieno[2,3-d]pyrimidines, which are known for their diverse biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-2-(2,4-dichlorophenyl)-1,2,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine . The reaction conditions often require heating and the use of desiccants like calcium chloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-2-(2,4-dichlorophenyl)-1,2,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or dichlorophenyl groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
7-Benzyl-2-(2,4-dichlorophenyl)-1,2,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Benzyl-2-(2,4-dichlorophenyl)-1,2,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to downstream effects on cellular pathways and physiological processes.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: Known for their diverse biological activities and synthetic versatility.
Pyrido[3,2-d]pyrimidine derivatives: Studied for their therapeutic potential in various diseases.
Uniqueness
7-Benzyl-2-(2,4-dichlorophenyl)-1,2,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-ol is unique due to its specific structural features, such as the presence of both benzyl and dichlorophenyl groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C22H19Cl2N3OS |
---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
11-benzyl-5-(2,4-dichlorophenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one |
InChI |
InChI=1S/C22H19Cl2N3OS/c23-14-6-7-15(17(24)10-14)20-25-21(28)19-16-8-9-27(11-13-4-2-1-3-5-13)12-18(16)29-22(19)26-20/h1-7,10,20,26H,8-9,11-12H2,(H,25,28) |
InChI Key |
GMOYKFKZDHZAQV-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=C1C3=C(S2)NC(NC3=O)C4=C(C=C(C=C4)Cl)Cl)CC5=CC=CC=C5 |
Canonical SMILES |
C1CN(CC2=C1C3=C(S2)NC(NC3=O)C4=C(C=C(C=C4)Cl)Cl)CC5=CC=CC=C5 |
Origin of Product |
United States |
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